molecular formula C10H17N B13964019 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine CAS No. 855625-69-3

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine

Cat. No.: B13964019
CAS No.: 855625-69-3
M. Wt: 151.25 g/mol
InChI Key: AZJMAXKADBJHAK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-methylidenebicyclo[221]heptan-7-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Functionalization: Introduction of the dimethyl and methylidene groups to the bicyclo[2.2.1]heptane core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce hydrogen atoms selectively.

    High-Pressure Reactions: To facilitate the formation of the bicyclic structure.

    Purification Techniques: Such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens and other electrophiles.

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Reduced Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems.

    Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.

    Altering Cellular Processes: Influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane: A structurally similar compound without the amine group.

    7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Another bicyclic compound with a different ring structure.

Uniqueness

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine is unique due to the presence of the amine group at the 7th position, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

855625-69-3

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine

InChI

InChI=1S/C10H17N/c1-6-7-4-5-8(9(7)11)10(6,2)3/h7-9H,1,4-5,11H2,2-3H3

InChI Key

AZJMAXKADBJHAK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2N)C1=C)C

Origin of Product

United States

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